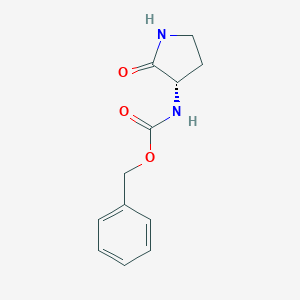

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJCWMGELCIMI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466192 | |

| Record name | Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118507-50-9 | |

| Record name | Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Stereoselective Synthesis Approaches

Achieving the enantiopure (S)-configuration is a critical challenge in the synthesis of the target compound. Chemists employ several stereoselective techniques, including asymmetric transformations that directly generate the desired enantiomer and resolution methods that separate a pre-existing racemic mixture.

Asymmetric synthesis provides a direct and efficient route to enantiomerically enriched compounds, avoiding the loss of 50% of the material inherent in classical resolutions. wikipedia.org For the pyrrolidinone core, methods such as asymmetric hydrogenation, conjugate additions, and other catalytically controlled reactions are pivotal. nih.govresearchgate.net

One prominent strategy involves the asymmetric hydrogenation of α,β-unsaturated γ-lactams. This method uses a chiral catalyst to guide the addition of hydrogen across the double bond, preferentially forming one enantiomer. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. researchgate.net Another approach is the asymmetric Michael addition, where a nucleophile is added to an α,β-unsaturated compound in the presence of a chiral catalyst, establishing the stereocenter. researchgate.netwhiterose.ac.uk These methods are often characterized by their high atom economy and catalytic nature.

Table 1: Examples of Asymmetric Methods for Pyrrolidinone Synthesis

| Precursor Type | Reaction Type | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| α,β-Unsaturated γ-lactam | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Direct formation of the chiral center with high enantiomeric excess. |

| Unsaturated Thioester | Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | 'Clip-Cycle' strategy forming the pyrrolidine ring enantioselectively. whiterose.ac.uk |

When a stereoselective synthesis is not feasible or economical, chiral resolution of a racemic mixture offers a reliable alternative for obtaining the enantiopure material. wikipedia.orgpharmtech.com This technique involves reacting the racemic amine precursor, (±)-3-aminopyrrolidin-2-one, with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org

These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nih.gov After separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure amine, which can then be converted to the final carbamate (B1207046) product. The choice of resolving agent is critical and often requires empirical screening to find one that provides well-differentiated salt solubilities. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Separation Principle |

|---|---|---|

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with distinct solubilities. wikipedia.org |

| Mandelic Acid | Chiral Acid | Forms diastereomeric salts; often used in industrial resolutions. |

| Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts separable by crystallization. |

Multistep Synthesis Pathways

The construction of (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate typically involves a linear sequence of reactions. These pathways are designed to strategically build the molecule, incorporating the chiral center, forming the carbamate, and managing other reactive functional groups through protection and deprotection steps.

In many synthetic routes, the chiral core, (S)-3-aminopyrrolidin-2-one or a derivative thereof, is prepared first and serves as a key building block. google.com This pre-formed chiral moiety is then incorporated into the final structure. This approach is common in the synthesis of more complex molecules where the pyrrolidinone unit is a substructure. For example, optically pure 4-substituted-pyrrolidin-2-ones are valuable starting materials for various 2-oxo-pyrrolidin-1-yl derivatives used in pharmaceuticals. google.com The synthesis often starts from readily available chiral pool materials like amino acids, such as L-glutamic acid, which already possess the required stereochemistry. nih.gov

The formation of the benzyl (B1604629) carbamate is a crucial step that installs the defining functional group of the target molecule. This transformation is typically achieved by reacting the (S)-3-aminopyrrolidin-2-one intermediate with a suitable benzylating agent. The most common method involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a base. masterorganicchemistry.com

This reaction, known as the Schotten-Baumann reaction, proceeds by nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzyl chloroformate. The base is required to neutralize the hydrochloric acid byproduct. Alternative, milder methods for carbamate synthesis have been developed to accommodate sensitive substrates, such as three-component couplings involving an amine, carbon dioxide, and an alkyl halide. google.comacs.orgorganic-chemistry.org

Table 3: Typical Conditions for Benzyl Carbamate Formation

| Reagent | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate, Triethylamine | Dichloromethane, Water, THF | 0 °C to Room Temp. | Standard, high-yielding method for Cbz protection. masterorganicchemistry.com |

| Dibenzyl Dicarbonate (Cbz)₂O | N/A or mild base | Acetonitrile, THF | Room Temp. | Milder alternative to Cbz-Cl, avoids HCl byproduct. |

In complex syntheses, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. jocpr.comcem.com The benzyl carbamate (Cbz or Z group) in the target compound is itself a widely used protecting group for amines. masterorganicchemistry.com Its popularity stems from its stability under a range of conditions and, most importantly, its susceptibility to removal under mild, specific protocols. wiley-vch.de

The primary method for deprotection of a Cbz group is catalytic hydrogenation. masterorganicchemistry.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is clean, typically proceeding at room temperature and atmospheric pressure, and yields the free amine, toluene, and carbon dioxide as byproducts. This method is highly chemoselective and leaves many other functional groups, such as esters and Boc-carbamates, intact, making it valuable in orthogonal protection strategies. masterorganicchemistry.com Alternative deprotection can be achieved using strong Lewis acids, though this is less common. wikipedia.org

Table 4: Deprotection Protocols for the Benzyl Carbamate (Cbz) Group

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol or Ethanol, Room Temp., 1 atm | Very mild, high-yielding, clean byproducts (toluene, CO₂). masterorganicchemistry.com |

| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Methanol, Reflux | Avoids use of H₂ gas; convenient for standard lab setups. |

| Acidolysis | HBr in Acetic Acid | Room Temp. | Harsh conditions; used when hydrogenation is not possible. |

Novel Synthetic Techniques and Process Optimization

The pursuit of more efficient, sustainable, and scalable methods for the synthesis of complex pharmaceutical intermediates like this compound has driven the exploration of advanced synthetic methodologies. Among these, the application of micro-flow reactors for critical reaction steps such as lactamization represents a significant leap forward in process optimization and intensification.

Applications of Micro-Flow Reactors for Lactamization

The formation of the γ-lactam core of this compound is a pivotal step in its synthesis. Traditionally performed in batch reactors, this intramolecular cyclization can be significantly enhanced through the use of micro-flow reactor technology. The inherent advantages of micro-flow systems, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for handling reactive intermediates, make them particularly well-suited for optimizing lactamization reactions.

Research into the continuous-flow synthesis of structurally related γ-lactams has demonstrated the potential of this technology. For instance, the Kobayashi group developed a multistep continuous-flow synthesis of the chiral pharmaceutical agent (S)-rolipram, which features a substituted γ-lactam ring. In their work, a key γ-lactam intermediate was successfully synthesized in high yield and enantiomeric excess, showcasing the feasibility of asymmetric synthesis in a flow-through system. nih.govrepec.orgacs.org

The lactamization step in such continuous processes often involves the catalytic hydrogenation of a nitro group to an amine, which then undergoes spontaneous or catalyzed intramolecular cyclization to form the pyrrolidinone ring. The precise control over temperature, pressure, and residence time afforded by micro-flow reactors is crucial for maximizing the yield and stereoselectivity of this transformation. For example, in a telescoped two-step flow process for the synthesis of a chiral precursor to (R)-pregabalin, a γ-lactam was produced in 89% yield with an 87% enantiomeric excess. nih.gov

The optimization of lactamization in a micro-flow setup typically involves a systematic investigation of key reaction parameters. These parameters include the choice of catalyst, solvent, reaction temperature, and residence time. The interplay of these variables can be efficiently studied using automated flow systems, allowing for rapid process optimization.

Below is a data table illustrating typical parameters and findings from studies on the continuous-flow synthesis of analogous γ-lactams, which can inform the optimization of the synthesis of this compound.

Table 1: Process Parameters for Continuous-Flow γ-Lactam Synthesis

| Parameter | Value/Range | Observation |

|---|---|---|

| Catalyst | Heterogeneous Pd/C, Pt/C | Enables efficient nitro group reduction and is easily separable in a packed-bed reactor. |

| Temperature | 80 - 120 °C | Higher temperatures generally increase the rate of lactamization. |

| Pressure (Hydrogen) | 10 - 80 bar | Sufficient pressure is required for the hydrogenation step. |

| Residence Time | 5 - 30 minutes | Shorter residence times are a key advantage of flow chemistry, leading to higher throughput. |

| Solvent | Toluene, Methanol | Solvent choice can influence substrate solubility and reaction kinetics. |

| Yield (Lactam) | 74 - 89% | High yields are achievable with optimized conditions. |

| Enantiomeric Excess | 87 - 94% | Chiral integrity can be maintained or established in the flow process. |

The data presented in Table 1 underscores the capability of micro-flow reactors to facilitate efficient and stereoselective lactamization reactions. The ability to fine-tune reaction conditions with high precision allows for the optimization of yield and purity, while the continuous nature of the process enhances scalability and reproducibility. These findings provide a strong basis for the development of a novel, optimized synthetic route to this compound utilizing micro-flow technology.

In Depth Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign specific proton and carbon signals and determine the connectivity between atoms.

The ¹H NMR spectrum of (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate provides information on the chemical environment of each proton. The signals from the benzyl (B1604629) group's aromatic protons typically appear in the downfield region (around 7.3-7.4 ppm), while the methylene protons (CH₂) of the benzyl group show a characteristic singlet near 5.1 ppm rsc.org. The protons within the 2-oxopyrrolidinone ring exhibit distinct chemical shifts and coupling patterns that are indicative of their positions relative to the amide and carbamate (B1207046) functional groups.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical environment of each carbon atom. The spectrum is characterized by signals for the two carbonyl carbons (one from the lactam and one from the carbamate), the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the three carbons of the pyrrolidinone ring rsc.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data presented are typical expected values based on analogous structures.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Benzyl) | 7.30 - 7.45 | Multiplet | - |

| CH₂ (Benzyl) | ~5.12 | Singlet | - |

| N-H (Carbamate) | Variable | Broad Singlet | - |

| N-H (Lactam) | Variable | Broad Singlet | - |

| CH (Pyrrolidinone, C3) | ~4.3 | Multiplet | - |

| CH₂ (Pyrrolidinone, C5) | ~3.3 | Multiplet | - |

| CH₂ (Pyrrolidinone, C4) | ~2.0 - 2.5 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data presented are typical expected values based on analogous structures.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactam) | ~175 |

| C=O (Carbamate) | ~156 |

| Aromatic C (Quaternary, Benzyl) | ~136 |

| Aromatic CH (Benzyl) | 128.0 - 128.5 |

| CH₂ (Benzyl) | ~67 |

| CH (Pyrrolidinone, C3) | ~50 |

| CH₂ (Pyrrolidinone, C5) | ~42 |

| CH₂ (Pyrrolidinone, C4) | ~30 |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this technique would show correlations between the protons at C3, C4, and C5 of the pyrrolidinone ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is invaluable for definitively assigning the carbon signals of the pyrrolidinone and benzylic methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This can confirm the connectivity between the benzyl group and the carbamate oxygen, as well as the placement of the carbamate on the C3 position of the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons, which is crucial for confirming the relative stereochemistry of the chiral center at C3.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. The molecular formula of this compound is C₁₂H₁₄N₂O₃. vulcanchem.com The calculated exact mass for this formula is 234.10044 Da. nih.gov An HRMS measurement yielding a mass very close to this theoretical value serves as strong evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | vulcanchem.combldpharm.com |

| Molecular Weight | 234.25 g/mol | vulcanchem.comnih.govbldpharm.com |

| Exact Mass | 234.10044 Da | nih.gov |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This results from the cleavage of the benzylic C-O bond.

Loss of the Benzyl Group: Cleavage can result in the loss of a benzyl radical (C₇H₇•) or toluene, leading to a significant fragment ion.

Carbamate Fragmentation: Carbamates can undergo characteristic cleavages, such as the neutral loss of isocyanic acid (HNCO) or carbon dioxide (CO₂). nih.gov

Pyrrolidinone Ring Opening: The lactam ring can also fragment through various pathways, such as the loss of CO, leading to further characteristic ions.

A proposed primary fragmentation would be the cleavage of the O-CH₂ bond, leading to the formation of the tropylium ion (m/z 91) and the corresponding (S)-(2-oxopyrrolidin-3-yl)carbamate radical cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 4: Characteristic IR Absorption Bands for this compound Data presented are typical expected values based on analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Amide & Carbamate) | Stretching | 3300 - 3450 | rsc.org |

| Aromatic C-H | Stretching | 3030 - 3100 | nist.gov |

| Aliphatic C-H | Stretching | 2850 - 2960 | |

| C=O (Amide/Lactam) | Stretching | ~1690 | rsc.org |

| C=O (Carbamate) | Stretching | ~1715 | rsc.org |

| N-H | Bending | ~1610 | rsc.org |

| Aromatic C=C | Stretching | 1450 - 1600 | |

| C-O | Stretching | 1050 - 1250 | rsc.org |

The presence of two distinct carbonyl stretching bands would confirm both the lactam and carbamate moieties. The N-H stretching band, likely broad, indicates hydrogen bonding.

Vibrational Mode Assignments and Key Functional Group Identification

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The precise identification of these bands is critical for confirming the molecular structure.

Key functional groups and their expected vibrational frequencies include the N-H groups of the carbamate and the lactam, the carbonyl (C=O) groups of both the carbamate and the lactam, the aromatic C-H and C=C bonds of the benzyl group, and the C-N and C-O bonds within the core structure.

Based on data from similar compounds, the following assignments can be anticipated:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate & Lactam) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Lactam) | Stretching | ~1680 |

| C=O (Carbamate) | Stretching | ~1700 |

| N-H | Bending | 1650 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1400 - 1200 |

| C-O | Stretching | 1300 - 1000 |

Note: These are expected ranges and the actual experimental values may vary due to the specific chemical environment within the molecule.

The N-H stretching vibrations are typically observed as broad bands in the high-frequency region of the spectrum, indicative of hydrogen bonding in the solid state. The two carbonyl stretching frequencies, from the lactam and the carbamate, are expected to be distinct and are highly sensitive to their local electronic and steric environments. The aromatic C=C stretching bands and the various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) would further confirm the presence of the benzyl group and the pyrrolidinone ring.

Comparison of Experimental and Theoretically Calculated IR Frequencies

To achieve a more precise assignment of the vibrational modes, a comparison between experimentally obtained IR frequencies and those calculated from theoretical models is invaluable. Quantum chemical calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule.

This comparative approach allows for the resolution of ambiguous band assignments and provides a deeper understanding of the molecule's vibrational behavior. The theoretical calculations would yield a set of harmonic frequencies, which are systematically scaled to account for anharmonicity and the approximations inherent in the theoretical model, thereby improving the correlation with the experimental spectrum. Discrepancies between the scaled theoretical and experimental frequencies can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the solid-state sample but not fully accounted for in the gas-phase theoretical model.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For a chiral molecule like this compound, this technique is crucial for unambiguously establishing its absolute configuration and for analyzing its conformation and intermolecular interactions in the solid state.

Determination of Absolute Configuration

The primary goal of an X-ray crystallographic analysis of an enantiomerically pure sample of this compound would be the confirmation of the 'S' configuration at the chiral center (the C3 position of the pyrrolidinone ring). This is typically achieved through the analysis of anomalous dispersion effects. When using an X-ray source with an appropriate wavelength, the differences in the scattering of X-rays by the atoms in the molecule can be used to determine the absolute stereochemistry. The Flack parameter, derived from the crystallographic data, is a critical indicator; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct.

Analysis of Solid-State Conformation and Intermolecular Interactions

Furthermore, the crystal structure would reveal the network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The N-H groups of the lactam and the carbamate can act as hydrogen bond donors, while the carbonyl oxygens of both functional groups can serve as hydrogen bond acceptors. A detailed analysis would identify the specific hydrogen bonding motifs (e.g., chains, dimers, sheets) and their geometries. Other potential intermolecular interactions, such as C-H···O contacts and π-π stacking between the benzyl rings of adjacent molecules, would also be elucidated, providing a complete picture of the supramolecular assembly in the solid state.

Computational and Theoretical Chemistry Studies

Conformational Landscape Exploration

Beyond finding the single lowest-energy structure, computational chemistry allows for the exploration of the entire conformational landscape of a molecule. This is particularly important for flexible molecules like (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, which has several rotatable bonds, including those in the benzyl (B1604629) and carbamate (B1207046) groups. nih.gov

Conformational analysis involves systematically rotating bonds and calculating the energy of each resulting conformer to map out the potential energy surface. This exploration can identify multiple low-energy conformers that may co-exist at room temperature. Studies on similar molecules with benzyl groups have shown that different staggered and even eclipsed conformations can be energy minima, with relatively small energy differences between them. ethz.ch The analysis reveals the rotational barriers between conformers and the most probable shapes the molecule will adopt, which is crucial for understanding its interactions with biological targets. ethz.ch

Identification of Energy Minima and Assessment of Rotational Barriers

The conformation of this compound is not static; it exists as an ensemble of structures corresponding to various energy minima on its potential energy surface. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to identify these stable conformations. scirp.org The process involves systematically rotating the key dihedral angles—notably those around the carbamate linkage and the bond connecting the benzyl group—to map the energy landscape.

The global energy minimum represents the most stable, and thus most probable, conformation of the molecule in isolation. Studies on related benzyl carbamates have utilized methods like HF/6-31+G(d) and DFT functionals such as B3LYP to optimize molecular geometries and determine the most stable structures. scirp.orgscirp.org For this compound, key rotations would define the relative orientation of the pyrrolidinone ring, the carbamate plane, and the phenyl ring.

Rotational barriers, the energy required to move from one energy minimum to another, are also calculated. These barriers are critical for understanding the molecule's flexibility and the rate at which it can interconvert between different conformations at a given temperature. High rotational barriers would indicate a more rigid structure, while low barriers suggest significant conformational flexibility.

Table 1: Representative Theoretical Data for Carbamate Bond Angles and Lengths This table provides illustrative data based on computational studies of similar carbamate structures to demonstrate the outputs of theoretical calculations.

| Parameter | Method 1 (e.g., HF/6-31+G(d)) | Method 2 (e.g., B3LYP/6-31+G(d)) |

|---|---|---|

| C-N Bond Length (Carbamate) | 1.36 Å | 1.35 Å |

| C=O Bond Length (Carbamate) | 1.23 Å | 1.22 Å |

| O-C-N Bond Angle | 125.5° | 126.0° |

| C-N-C Bond Angle | 121.0° | 121.5° |

Influence of Substituents on Preferred Conformations and Steric Shielding

The introduction of substituents on either the benzyl or pyrrolidinone rings would significantly alter the conformational preferences of the parent molecule. Computational analyses can predict these effects by comparing the energy landscapes of the substituted versus unsubstituted compounds. For instance, adding a bulky substituent to the ortho position of the benzyl ring would likely induce a steric clash with the carbamate group, forcing a rotation around the benzyl-oxygen bond to find a new, less sterically hindered energy minimum.

This steric influence also dictates the "shielding" of certain molecular faces. A substituent can physically block access to a nearby functional group, influencing how the molecule interacts with other molecules, such as a solvent or a biological receptor. Computational models can quantify this steric shielding by calculating molecular volumes and solvent-accessible surface areas. scirp.org These calculations are essential in fields like drug design, where the specific shape and accessibility of functional groups determine binding affinity and selectivity.

Quantum Mechanical/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Systems

When studying this compound within a complex environment, such as the active site of an enzyme or in solution, fully quantum mechanical (QM) calculations can become computationally prohibitive. In these scenarios, hybrid QM/MM methods offer a powerful and efficient alternative. researchgate.netkit.edunih.gov

The QM/MM approach partitions the system into two regions. kit.edunih.gov

The QM Region : This region includes the part of the system where electronic changes are most critical, such as bond-making or bond-breaking events. For a system involving this compound interacting with an enzyme, the QM region would typically consist of the carbamate itself and the key amino acid residues in the enzyme's active site. researchgate.net This small, critical area is treated with high-accuracy QM methods.

The MM Region : The remainder of the system, including the bulk of the protein, surrounding water molecules, and ions, is treated with classical molecular mechanics (MM) force fields. nih.gov This approach provides a computationally less expensive, yet realistic, representation of the environmental effects on the QM region.

This multiscale modeling strategy allows for the accurate study of chemical reactions and interactions in large, complex biological systems, balancing the need for quantum mechanical accuracy with computational feasibility. kit.educecam.org

Computational Analysis of Molecular Interactions

Computational methods are invaluable for analyzing the non-covalent interactions that govern the behavior of this compound. A crystallographic and computational study on a closely related analog, (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate, provides a strong basis for understanding the types of interactions this molecule can form. nih.gov

The analysis of this analog's crystal structure revealed a complex three-dimensional network built from a variety of specific intermolecular interactions. nih.gov It is highly probable that this compound engages in similar interactions:

Hydrogen Bonding : The N-H group of the carbamate and the N-H of the pyrrolidinone ring can act as hydrogen bond donors. The carbonyl oxygens of both the carbamate and the lactam are strong hydrogen bond acceptors. These interactions (N-H···O) are fundamental to the formation of stable intermolecular assemblies. nih.gov

Carbonyl-Carbonyl Interactions : Short C=O···C=O interactions between carbonyl groups contribute to the stability of the crystal packing. nih.gov

C-H···O Interactions : Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors further stabilize the molecular arrangement. nih.gov

C-H···π Interactions : The electron-rich face of the benzyl group's aromatic ring can interact favorably with C-H bonds from adjacent molecules, linking molecular sheets together into a larger framework. nih.gov

These interactions can be modeled computationally to determine their geometric parameters (distances and angles) and energetic contributions, providing a detailed picture of the forces that control the molecule's solid-state structure and its potential binding modes to other molecules.

Table 2: Summary of Potential Intermolecular Interactions for this compound Based on interactions identified in a closely related crystal structure nih.gov.

| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |

|---|---|---|---|

| Hydrogen Bond | N-H (Carbamate, Pyrrolidinone) | C=O (Carbamate, Pyrrolidinone) | Formation of 1D ribbons and 2D sheets |

| Carbonyl-Carbonyl | C=O | C=O | Augmenting stability within sheets |

| C-H···O Interaction | C-H (Aliphatic, Aromatic) | C=O | Linking adjacent molecular ribbons |

| C-H···π Interaction | C-H | π-system (Benzyl Ring) | Linking 2D sheets into a 3D framework |

Chemical Reactivity and Transformation Pathways

Reaction Mechanisms Involving the Carbamate (B1207046) Group

The benzyl (B1604629) carbamate group, often denoted as Cbz or Z, is a common protecting group for amines in organic synthesis. wikipedia.org Its primary function is to render the amine nucleophilicity inert during subsequent chemical transformations. The reactivity of this group is central to its utility, particularly in deprotection steps.

One of the most common reaction mechanisms involving the benzyl carbamate group is its removal. This is typically achieved through catalytic hydrogenation, where hydrogen gas and a catalyst, such as palladium on carbon (Pd/C), are used. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Alternatively, the Cbz group can be cleaved under acidic conditions, often using strong acids like HBr in acetic acid. This proceeds through an SN2-type mechanism where the bromide ion attacks the benzylic carbon, leading to the formation of benzyl bromide and the unstable carbamic acid, which readily decarboxylates to the amine and carbon dioxide. Lewis acids can also be employed for this deprotection. wikipedia.org

The carbamate group itself can participate in condensation reactions. For instance, benzyl carbamate has been shown to react with glyoxal (B1671930) in an acid-catalyzed condensation. mdpi.com While this specific reaction has not been documented for (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, it highlights the potential for the carbamate moiety to engage in reactions with electrophiles under certain conditions.

Intrinsic Reactivity of the 2-oxopyrrolidin-3-yl Moiety

The 2-oxopyrrolidin-3-yl moiety, also known as a pyroglutamyl derivative, possesses its own set of reactive characteristics. The lactam ring (a cyclic amide) is the key functional group in this part of the molecule.

The amide bond within the lactam is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the pyrrolidinone ring. The carbonyl group of the lactam can act as a hydrogen bond acceptor and can be targeted by strong reducing agents.

The stereocenter at the 3-position of the pyrrolidinone ring is a crucial feature, and its configuration is generally retained throughout many reactions unless conditions are harsh enough to cause epimerization. The presence of the carbamate at this position influences the electron density and steric environment of the lactam ring.

Specific Reaction Types and Selectivity

The benzylic position of the carbamate group is a site susceptible to oxidation. The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis, allowing for the conversion of readily available precursors into valuable intermediates like ketones and alcohols. mdpi.com

Various methods exist for benzylic oxidation. One common approach involves the use of a copper(I) catalyst with an oxidant like N-fluorobenzenesulfonimide (NFSI). mdpi.com The mechanism is thought to involve the formation of a benzyl radical through a hydrogen atom transfer (HAT) process, which is then oxidized to a benzyl cation. mdpi.com This cation can be trapped by water to form a benzyl alcohol derivative. mdpi.com

Another pathway for benzylic oxidation involves the generation of a benzyl radical through HAT by a chlorine radical, which is then trapped by molecular oxygen to form a benzylic peroxyl radical. mdpi.com This can lead to the formation of a benzylic hydroperoxide, which subsequently fragments to yield an aromatic ketone. mdpi.com

The selectivity of these oxidation reactions can be influenced by the choice of catalyst and reaction conditions. For instance, certain photocatalysts can facilitate the oxidation of alkylarenes to benzyl alcohols or ketones. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to predict the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For a molecule like this compound, an MEP analysis would likely reveal the following:

Nucleophilic Sites (Electron-Rich): The oxygen atoms of the carbamate and lactam carbonyl groups would exhibit the most negative electrostatic potential, making them the primary sites for electrophilic attack or hydrogen bonding. The aromatic ring of the benzyl group also represents a region of high electron density.

Electrophilic Sites (Electron-Poor): The hydrogen atom of the N-H group in the carbamate would show a positive potential, making it a potential hydrogen bond donor. The carbonyl carbons of both the carbamate and the lactam are also electrophilic centers, susceptible to attack by nucleophiles.

This analysis is crucial for understanding and predicting the regioselectivity of various chemical reactions involving this compound.

Role As a Chiral Building Block and Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Dipeptide and Tripeptide Analogs

The γ-lactam framework of (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate serves as a constrained mimic of an amino acid residue, making it an excellent precursor for dipeptide and tripeptide analogs. The synthesis of these analogs often involves the deprotection of the carbamate (B1207046) group followed by coupling with other amino acids or peptide fragments. This approach allows for the creation of peptide-like molecules with enhanced conformational rigidity and improved resistance to enzymatic degradation.

The pyrrolidinone structure can effectively mimic turn conformations found in natural peptides, such as the β-turn. For instance, hydroxypyrrolizidinone structures synthesized from related pyrrolidine precursors have been shown to adopt conformations consistent with type II' β-turns, acting as constrained alaninyl-hydroxyproline dipeptide mimics nih.gov. While direct synthesis from this compound is a specific application, the underlying principle of using the pyrrolidinone core to create rigid dipeptide surrogates is well-established nih.gov. The formation of by-products like diketopiperazines can sometimes occur during the coupling of pyroglutamic acid (a related derivative) with certain amino acid derivatives, highlighting the reactivity of this class of compounds in peptide synthesis bldpharm.com.

Scaffold for the Construction of Diverse Heterocyclic Systems

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and this compound provides a chiral entry point into this class of compounds. The pyrrolidinone core is present in a wide array of natural products and pharmacologically active molecules researchgate.net. Synthetic methodologies can be applied to this core to construct more complex, fused, or spirocyclic heterocyclic systems.

Recent advances in synthetic chemistry have focused on new ways to build and functionalize the pyrrolidinone ring, underscoring its importance researchgate.net. For example, methods like the Smiles-Truce cascade have been developed for the one-step synthesis of densely functionalized pyrrolidinones from simpler starting materials researchgate.net. While not starting directly from the title compound, these methods illustrate the chemical tractability and versatility of the pyrrolidinone scaffold for creating diverse heterocyclic structures. The pyrrolidine ring itself is a core component of many approved drugs and serves as a versatile building block for creating novel bioactive compounds frontiersin.orgnih.gov. The inherent reactivity of the lactam and the potential for functionalization at various positions on the ring allow it to serve as a template for a range of different heterocyclic frameworks.

Advanced Intermediate in the Synthesis of Pharmacologically Active Compounds

The structural features of this compound make it a valuable intermediate in the multi-step synthesis of various drugs and clinical candidates. The pyrrolidine scaffold is found in numerous FDA-approved drugs, highlighting its significance in pharmaceutical development nih.gov.

One of the most significant applications of the (S)-2-oxopyrrolidin-3-yl moiety is its incorporation into the frameworks of protease inhibitors. The γ-lactam ring serves as a bioisostere for peptide bonds or specific amino acid side chains, helping to correctly position other pharmacophoric elements within the enzyme's active site.

This scaffold has been extensively used in the development of inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV and the main protease (Mpro) of SARS-CoV-2. In these inhibitors, the pyrrolidinone group often acts as a P1 residue mimic, fitting into the S1 pocket of the protease.

| Inhibitor Class | Target Protease | Role of Pyrrolidinone Moiety | Representative Compounds/Intermediates |

| Dipeptide-type Inhibitors | SARS-CoV 3CLpro | P1 group mimic, γ-lactam interacts with the active site | tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)-1-(thiazol-2-yl)propan-2-yl)carbamate |

| Peptidomimetic Aldehydes | SARS-CoV-2 Mpro | P1 γ-lactam residue | N-((S)-1-(((S)-1-((3aS,7aR)-1-((R)-2-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propyl)octahydropyrrolo[3,2-c]pyridin-2-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide |

| Phenoxymethyl Ketones | SARS-CoV-2 Mpro | P1 γ-lactam replacement for metabolic stability studies | Metabolite M3 and related analogs |

The synthesis of these complex inhibitors often involves coupling the chiral pyrrolidinone-containing fragment with other amino acid analogs and warhead groups. For example, intermediates such as tert-butyl ((S)-1-(N-methoxy-N-methylcarbamoyl)-2-((S)-2-oxopyrrolidin-3-yl)ethylcarbamate) have been prepared from glutamic acid derivatives and serve as key precursors for these protease inhibitors.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. The rigid pyrrolidinone structure is an ideal scaffold for creating such mimics nih.gov. The 3,5-linked polypyrrolinone scaffold, in particular, has been identified as an excellent nonpeptide platform that can mimic β-strands and β-sheets nih.gov.

The defined stereochemistry and conformational constraints of the pyrrolidinone ring allow for precise control over the spatial orientation of appended side chains, enabling the mimicry of specific peptide secondary structures. This approach has led to the development of potent, bioavailable inhibitors for enzymes like HIV-1 protease nih.gov. The pyrrolinone-pyrrolidine oligomer scaffold has been described as a "universal peptidomimetic" due to its ability to mimic local pairs of amino acids in various secondary structures, including different types of helices and sheets. This versatility stems from the scaffold's preferred conformations, which can overlay well with the Cα-Cβ bond vectors of amino acid residues in these natural structures.

| Peptidomimetic Scaffold | Mimicked Structure | Key Features |

| 3,5-Linked Polypyrrolinone | β-Strands, β-Sheets | Rigid, extended conformation; iterative synthesis possible. |

| Pyrrolinone-Pyrrolidine Oligomers | Helices (3₁₀, α, π), β-Strands, β-Sheets | Preferred conformations match key secondary structures. |

| Heterochiral (D,L-alternating) Polypyrrolinones | β-Turns, Helical Assemblies | Turn conformations validated in solution; nanotube-like assemblies in solid state. |

The development of these scaffolds relies on the availability of chiral building blocks like this compound, which provide the foundational stereochemistry and core structure for the construction of these complex peptidomimetic architectures.

Design and Synthesis of Derivatives for Structure Function Elucidation Chemical Focus

Systematic Structural Modifications of the Carbamate (B1207046) Moiety

The carbamate group in (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is a critical functional handle that can be systematically modified to influence the compound's chemical properties, such as stability, reactivity, and intermolecular interactions. Various synthetic strategies are employed to create a library of derivatives with diverse carbamate structures.

One common approach involves the reaction of (S)-3-aminopyrrolidin-2-one with a variety of chloroformates, which are themselves readily synthesized from the corresponding alcohols. This allows for the introduction of a wide range of substituents on the oxygen atom of the carbamate. For instance, replacing the benzyl (B1604629) group with other alkyl or aryl moieties can alter the steric bulk and electronic properties of the carbamate.

Another strategy is the use of isocyanates, which react with the amino group of the pyrrolidinone precursor to form ureas, a class of compounds closely related to carbamates. This opens up further avenues for diversification. The Curtius rearrangement of acyl azides provides an alternative route to isocyanates, which can then be trapped by alcohols to yield carbamates, offering a versatile method for generating a diverse set of derivatives nih.gov.

The table below illustrates some examples of systematic modifications to the carbamate moiety and the synthetic methods that can be employed.

| Derivative Type | Modification | Synthetic Method | Potential Impact on Chemical Properties |

| Alkyl Carbamates | Replacement of benzyl with various alkyl groups (e.g., methyl, ethyl, tert-butyl) | Reaction with corresponding alkyl chloroformates | Altered steric hindrance and lipophilicity |

| Aryl Carbamates | Replacement of benzyl with substituted or unsubstituted aryl groups | Reaction with corresponding aryl chloroformates | Modified electronic properties and potential for π-π stacking interactions |

| Ureas | Conversion of the carbamate to a urea functionality | Reaction with isocyanates | Altered hydrogen bonding capacity and polarity |

Diversification Strategies for Pyrrolidinone Substituents

Several synthetic strategies can be employed to achieve this diversification:

N-Substitution: The nitrogen atom of the pyrrolidinone ring can be readily functionalized. For instance, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures researchgate.net. This allows for the introduction of a diverse array of substituents, influencing the molecule's polarity, solubility, and potential for further chemical reactions.

C-Substitution: Introducing substituents at the carbon atoms of the pyrrolidinone ring offers another layer of diversification. This can be achieved through various synthetic methods, including:

1,3-Dipolar Cycloadditions: This method allows for the diastereoselective synthesis of densely substituted pyrrolidines acs.org.

C-H Activation: Recent advances in C(sp3)-H activation strategies provide a powerful tool for the direct functionalization of the pyrrolidinone ring in a stereoselective manner nih.gov.

Starting from Substituted Precursors: Utilizing chiral precursors, such as derivatives of proline and 4-hydroxyproline, allows for the synthesis of pyrrolidine-containing compounds with pre-defined stereochemistry and substitution patterns nih.gov.

The following table summarizes some of the key diversification strategies for the pyrrolidinone ring.

| Position of Substitution | Synthetic Strategy | Example of Introduced Substituent | Potential Influence on Molecular Properties |

| N1 | Condensation with primary amines | Alkyl, aryl, or functionalized groups | Modulates polarity, solubility, and metabolic stability |

| C3 | Starting from substituted γ-butyrolactones | Alkyl or aryl groups | Alters steric environment around the carbamate |

| C4 | C-H activation or use of substituted precursors | Halogens, alkyl, or aryl groups | Influences conformation and electronic properties |

| C5 | Ring-closing metathesis of functionalized precursors | Spirocyclic systems or additional rings | Creates rigid structures and explores new chemical space |

Exploration of Linker and Spacer Effects on Molecular Architecture

Self-immolative spacers are a particularly interesting class of linkers that can be designed to cleave under specific conditions, leading to the release of a therapeutic agent. The carbamate functionality in this compound can be part of such a self-immolative system. For example, the p-aminobenzyloxycarbonyl (PABC) spacer is a well-known self-immolative linker that, upon enzymatic or chemical cleavage of a triggering group, undergoes a 1,6-elimination to release the attached molecule researchgate.net.

The length, flexibility, and chemical nature of the linker can influence several key properties:

Solubility and Pharmacokinetics: The inclusion of hydrophilic linkers, such as polyethylene glycol (PEG), can enhance the aqueous solubility and modify the pharmacokinetic profile of the resulting conjugate lifetein.com.

Steric Hindrance: The linker can position the core molecule at an optimal distance from a binding site, avoiding steric clashes and enhancing biological activity.

Release Kinetics: In the case of self-immolative spacers, the structure of the linker dictates the rate of cleavage and subsequent release of the active compound.

The table below provides examples of different linker types and their potential effects on the molecular architecture of derivatives.

| Linker/Spacer Type | Example | Function | Impact on Molecular Architecture |

| Self-Immolative Spacer | p-Aminobenzyloxycarbonyl (PABC) | Triggered release of the active molecule | Introduces a cleavable unit that fragments upon activation |

| Flexible Linker | Polyethylene Glycol (PEG) | Increases solubility and provides spatial separation | Adds a flexible chain, increasing conformational freedom |

| Rigid Linker | Proline-rich sequences | Provides a defined distance and orientation | Creates a more rigid and predictable molecular structure |

Impact of Stereochemical Variations on Chemical Properties and Interactions

Stereochemistry plays a crucial role in determining the three-dimensional shape of a molecule, which in turn dictates its chemical properties and how it interacts with other molecules. The (S)-configuration at the C3 position of the pyrrolidinone ring in this compound is a key stereochemical feature. Investigating the impact of stereochemical variations, such as synthesizing the (R)-enantiomer or introducing other stereocenters, is essential for a comprehensive understanding of its structure-activity relationship.

The spatial arrangement of substituents can significantly influence:

Conformational Preferences: The stereochemistry of the pyrrolidinone ring and its substituents can lock the molecule into specific conformations, which may be more or less favorable for binding to a biological target nih.gov.

Intermolecular Interactions: The precise orientation of functional groups, dictated by stereochemistry, is critical for forming specific hydrogen bonds, van der Waals interactions, and other non-covalent interactions that are essential for molecular recognition.

Chemical Reactivity: The stereochemical environment around a reactive center can influence its accessibility to reagents, thereby affecting reaction rates and outcomes.

Recent studies have increasingly highlighted that even subtle changes in stereochemistry can have a profound impact on the properties of molecules, challenging the traditional assumption that stereoisomers will have similar physical and chemical properties nih.gov. For instance, the introduction of fluorine atoms with specific stereochemistry on the pyrrolidine ring can induce significant conformational changes due to stereoelectronic effects beilstein-journals.org.

The following table outlines the potential impact of stereochemical variations on the chemical properties of this compound derivatives.

| Stereochemical Variation | Method of Introduction | Potential Impact on Chemical Properties | Example of Observed Effect |

| Inversion of C3 stereocenter (R-enantiomer) | Stereoselective synthesis from (R)-3-aminopyrrolidin-2-one | Altered 3D shape and interaction with chiral environments | Different binding affinities to chiral receptors |

| Introduction of additional stereocenters on the pyrrolidinone ring | Diastereoselective synthesis | Constrained ring conformation and altered substituent orientation | Enhanced selectivity for a particular biological target |

| Introduction of stereocenters on the carbamate side chain | Use of chiral alcohols in carbamate synthesis | Modified interactions of the side chain with its environment | Improved binding due to optimal positioning of substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.